molecular formula C17H21ClN2O2 B4387150 N-(4-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

N-(4-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4387150
M. Wt: 320.8 g/mol
InChI Key: QPMGUKBVDZLVFO-UHFFFAOYSA-N
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Description

2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane, commonly known as CL-20, is a high-energy density compound with a cage-like polycyclic nitramine structure. It is a white crystalline substance with the molecular formula C6H6N12O12. CL-20 is recognized for its exceptional explosive power and has garnered significant interest in both military and civilian applications due to its high energy output and relatively low sensitivity compared to other high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-20 involves multiple steps, starting from hexamine. The key steps include nitration and cyclization reactions. One common synthetic route involves the nitration of hexamine to form hexanitrohexaazaisowurtzitane. This process typically requires strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of CL-20 often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as spray-drying and recrystallization are used to produce high-purity CL-20 with improved stability and reduced sensitivity .

Chemical Reactions Analysis

Types of Reactions

CL-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CL-20 can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

CL-20 has a wide range of scientific research applications:

    Chemistry: CL-20 is studied for its unique structural properties and reactivity, making it a subject of interest in the field of energetic materials.

    Biology: Research is ongoing to explore the potential biological effects and applications of CL-20, although its primary use remains in non-biological fields.

    Medicine: While not commonly used in medicine, the study of CL-20’s interactions with biological systems can provide insights into its safety and potential therapeutic applications.

    Industry: CL-20 is used in the defense industry for the development of advanced explosives and propellants. .

Mechanism of Action

The mechanism of action of CL-20 involves its decomposition under specific conditions, leading to the rapid release of energy. The molecular targets and pathways involved include the breaking of nitrogen-nitrogen bonds and the formation of gaseous products such as nitrogen, carbon dioxide, and water. This rapid decomposition and gas formation contribute to the explosive power of CL-20 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CL-20

CL-20 stands out due to its higher energy density and relatively lower sensitivity compared to other high-energy explosives. Its unique cage-like structure contributes to its stability and performance, making it a preferred choice for advanced explosive applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-10-16(21)20(11-12)15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMGUKBVDZLVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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